molecular formula C15H10F2O B011334 4,4'-Difluorochalcone CAS No. 102692-35-3

4,4'-Difluorochalcone

Cat. No. B011334
M. Wt: 244.23 g/mol
InChI Key: AZBVDMNDUOURGI-XCVCLJGOSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated chalcones, including compounds similar to 4,4'-Difluorochalcone, typically involves electrophilic substitution reactions or Claisen-Schmidt condensations. A study by Prakash et al. (2012) on trifluoromethylated dihydrochalcones showcases superacid catalyzed electrophilic substitution using trifluorocrotonic acids, which could be analogous to methods used for difluorochalcone synthesis (Prakash et al., 2012). Additionally, Narender et al. (2011) demonstrated the synthesis of 3′-acetyl-4′-hydroxychalcones through a regioselective Claisen-Schmidt condensation, a method potentially applicable to 4,4'-Difluorochalcone synthesis (Narender et al., 2011).

Molecular Structure Analysis

The molecular structure and conformation of fluorinated compounds, including chalcones, have been extensively studied. Giricheva et al. (2004) investigated the molecular structures of difluoroanisoles, providing insights into how fluorine substitutions can affect molecular geometry and electron distribution, which is relevant for understanding the structural aspects of 4,4'-Difluorochalcone (Giricheva et al., 2004).

Chemical Reactions and Properties

Fluorinated chalcones participate in a variety of chemical reactions due to their active α,β-unsaturated ketone system. Borodina et al. (2015) explored reactions of polyfluorochalcones with phenylenediamines, indicating potential pathways for modifying 4,4'-Difluorochalcone to yield novel compounds (Borodina et al., 2015).

Physical Properties Analysis

The physical properties of fluorinated chalcones, such as solubility, melting point, and crystallinity, can significantly differ from their non-fluorinated counterparts due to the presence of fluorine atoms. The study of molecular structures and conformations by Giricheva et al. (2004) provides a basis for predicting the physical properties of 4,4'-Difluorochalcone, including its behavior in various solvents and under different temperature conditions (Giricheva et al., 2004).

Chemical Properties Analysis

The chemical properties of 4,4'-Difluorochalcone, such as reactivity, stability, and potential for further functionalization, are influenced by its fluorinated structure. The work of Elsheimer et al. (1996) on difluorodienes and difluorocarbene reactions offers insight into the reactivity of fluorinated carbon centers, which is relevant for understanding the chemical behavior of 4,4'-Difluorochalcone (Elsheimer et al., 1996).

Scientific Research Applications

1. Synthesis of Quasi-Two-Dimensional Charge-Transfer Chromophore Containing Main-Chain Polymers

  • Summary of Application : 4,4’-Difluorochalcone is utilized in the synthesis of a quasi-two-dimensional charge-transfer chromophore containing main-chain polymers .
  • Results or Outcomes : This application enhances the mechanical and thermal properties of the polymers, while retaining optical transparency and Non-Linear Optical (NLO) effects, when compared to single-crystal chalcone chromophores .

2. Pharmacotherapeutics Applications

  • Summary of Application : Chalcones, including 4,4’-Difluorochalcone, have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties .
  • Results or Outcomes : The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .

Safety And Hazards

The safety data sheet for 4,4’-Difluorochalcone can be found online . It is recommended to refer to these resources for detailed safety and hazard information.

properties

IUPAC Name

(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBVDMNDUOURGI-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Difluorochalcone

CAS RN

2805-56-3
Record name 2805-56-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Difluorochalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
HK Fun, M Hemamalini, S Samshuddin… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C33H24F2O3, the central benzene ring makes dihedral angles of 44.71 (10), 47.80 (10) and 63.68 (9) with the two fluoro-substituted benzene rings and the …
Number of citations: 10 scripts.iucr.org
XT Tao, T Watanabe, K Kono, T Deguchi… - Chemistry of …, 1996 - ACS Publications
The synthesis of a new class of poly(aryl ether chalcone)s is described by a polycondensation reaction of 4,4‘-difluorochalcone with various bisphenols in the excess anhydrous …
Number of citations: 62 pubs.acs.org
HK Fun, S Arshad, S Samshuddin… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C25H21F2N3O3S, the morpholine ring adopts a chair conformation. The 1,3,4-oxadiazole-2(3H)-thione group makes dihedral angles of 78.69 (8), 53.56 (7) and …
Number of citations: 12 scripts.iucr.org
D Jacob, DK Kaul - European Journal of Endocrinology, 1973 - academic.oup.com
Three newly synthesized non-steroidal derivatives of chalcone (benzalacetophenone), viz., 2′-chloro-4:4′-difluorochalcone (CH-4), 2′-chloro-3:4-methylenedioxy-4′-…
Number of citations: 7 academic.oup.com
W Zhang, B Zheng, X Jin, H Cheng… - … Sustainable Chemistry & …, 2019 - ACS Publications
Epoxy compounds are an important class of organic intermediates that are generally used to synthesize many important compounds and natural products. Herein, we carried out two-…
Number of citations: 16 pubs.acs.org
BK Sarojini, B Narayana, BV Ashalatha, J Indira… - Journal of crystal …, 2006 - Elsevier
The synthesis, crystal growth and non-linear optical (NLO) property of new chalcone derivatives are reported. 4-Propyloxy and 4-butoxy benzaldehydes were made to under go Claisen–…
Number of citations: 181 www.sciencedirect.com
JP Jasinski, JA Golen, S Samshuddin… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C21H19F2NO2, the cyclohexa-1,3-diene ring is in a distorted envelope conformation. The dihedral angles between the mean planes of the diene moiety and the …
Number of citations: 4 scripts.iucr.org
R Betz, T Gerber, E Hosten, S Samshuddin… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C32H18F4N4S2, is a disulfide symmetrically substituted with two diaza-meta-terphenyl groups. In the crystal, the molecule adopts a twisted conformation with a C—…
Number of citations: 9 scripts.iucr.org
AMS Al-Tamimi, YS Mary, HM Hassan… - Journal of Molecular …, 2018 - Elsevier
The density functional calculations were performed at the B3LYP/6-311++G (5D, 7F) level to find the geometrical parameters, vibrational wavenumbers and various molecular properties …
Number of citations: 14 www.sciencedirect.com
HK Fun, TS Chia, S Samshuddin… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C31H20F4N4, the pyrazole ring adopts an envelope conformation and forms a dihedral angle of 9.91 (6) with the adjacent pyrimidine ring. The pyrimidine ring …
Number of citations: 3 scripts.iucr.org

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